molecular formula C17H26N4O B5615717 2-cyclobutyl-N-[(3R*,4S*)-4-propyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]acetamide

2-cyclobutyl-N-[(3R*,4S*)-4-propyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]acetamide

Cat. No. B5615717
M. Wt: 302.4 g/mol
InChI Key: HLPOWIMJXAZSIZ-GJZGRUSLSA-N
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Description

Synthesis Analysis

  • The synthesis of related pyrrolidin-2-ones, which are structurally similar to the compound , can be achieved through the oxidative cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) and Cu(II) in acetic acid. This process leads to diastereomeric mixtures, easily separable by silica gel chromatography (Galeazzi, Mobbili, & Orena, 1996).

Molecular Structure Analysis

  • The crystal and molecular structure of a related compound, (±)-2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(p-tolyl)acetamide, has been determined using X-ray diffraction analysis. This analysis revealed a semi-chair conformation and intermolecular hydrogen bonds in the structure (Yin, Song, Wang, & Jiang, 2008).

Chemical Reactions and Properties

  • The compound’s chemical properties can be inferred from studies on similar structures. For example, the reaction of 2-(acetoacetamido)pyridines with phosgene leads to novel pyrido[1,2-a]pyrimidin-4-ones, suggesting reactive possibilities with certain reagents and conditions (Yale & Spitzmiller, 1977).

Physical Properties Analysis

  • While specific physical properties of 2-cyclobutyl-N-[(3R*,4S*)-4-propyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]acetamide are not detailed, related compounds provide insights. For instance, the synthesis and characterization of related acetamides provide useful information on their physical characteristics, such as solubility and melting points (Ikeda, Teranishi, Nozaki, & Ishibashi*, 1998).

Chemical Properties Analysis

  • Similar acetamides show a range of chemical properties, including reactivity with various chemical reagents and susceptibility to specific reaction conditions. For instance, the reaction of 2-acetoacetamidopyridines with different reagents leads to a variety of chemical structures, indicating the versatility and reactivity of the acetamide group in these compounds (Yale & Spitzmiller, 1977).

properties

IUPAC Name

2-cyclobutyl-N-[(3R,4S)-4-propyl-1-pyrimidin-2-ylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-2-5-14-11-21(17-18-8-4-9-19-17)12-15(14)20-16(22)10-13-6-3-7-13/h4,8-9,13-15H,2-3,5-7,10-12H2,1H3,(H,20,22)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPOWIMJXAZSIZ-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)CC2CCC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)CC2CCC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclobutyl-N-[(3R,4S)-4-propyl-1-pyrimidin-2-ylpyrrolidin-3-yl]acetamide

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